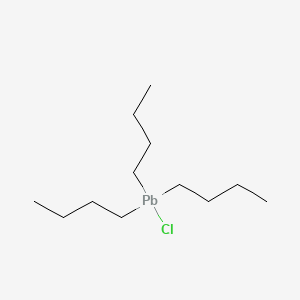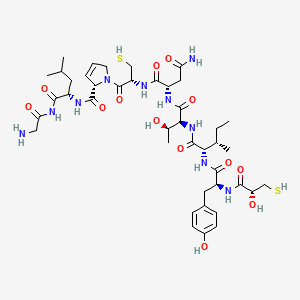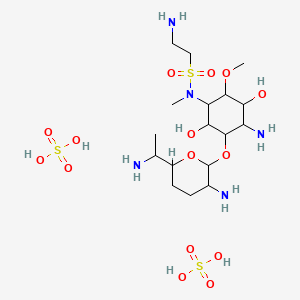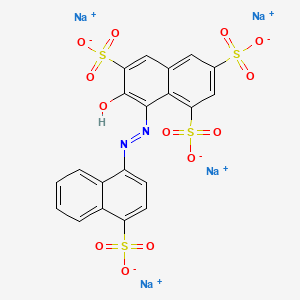
Tributyllead chloride
Descripción general
Descripción
Tributyllead chloride, also known as Tributylchlorotin or TBTC, is an organotin compound with the formula (C4H9)3SnCl . It is a colorless liquid that is soluble in organic solvents .
Synthesis Analysis
The compound is prepared by a redistribution reaction by combining stannic chloride and tetrabutyltin . The reaction is as follows: 3 (C4H9)4Sn + SnCl4 → 4 (C4H9)3SnCl .
Molecular Structure Analysis
The molecular structure of Tributyllead chloride is represented by the formula (C4H9)3SnCl . It has a molecular weight of 325.51 .
Chemical Reactions Analysis
Tributyllead chloride hydrolyzes to the oxide [(C4H9)3Sn]2O . It is used as a precursor to other organotin compounds and reagents, such as tributyltin hydride .
Physical And Chemical Properties Analysis
Tributyllead chloride has a density of 1.20 g/cm³ at 20°C . It has a melting point of -9°C and a boiling point of 171°C . The refractive index (nD) is 1.4903 .
Aplicaciones Científicas De Investigación
Hemolytic Toxicity and Erythrocyte Protection : Tributyllead chloride has been found to efficiently hemolyze pig erythrocytes, indicating its potential hemolytic toxicity. Research suggests that compounds like dithiothreitol (DTT) and sodium disulfide can protect erythrocytes against this action in a concentration-dependent manner, hinting at possible therapeutic interventions (Kleszczyńska et al., 2004).
Environmental Impact on Invertebrates : Tributyltin chloride's impact on seagrass microcosms was studied, revealing significant mortality in benthic macroinvertebrates exposed to the compound. This suggests ecological risks for coastal food webs dependent on such ecosystems (Kelly et al., 1990).
Immunotoxicological Effects on Thymocytes : Research indicates that tributyltin chloride can have immunotoxic effects on mammalian systems, particularly impacting thymocytes. This is mediated through pathways involving oxidative stress, mitochondrial membrane depolarization, and caspase activation (Sharma & Kumar, 2014).
Mechanism of Action in Mitochondria and Cells : Studies on rat liver mitochondria suggest that tributyltin chloride acts as a proton carrier, potentially explaining its toxicity at the neurological level (Bragadin et al., 2001). Another study on brain-derived cells showed that tributyltin chloride can induce oxidative stress, apoptosis, and alter mitochondrial functions, especially in the striatum region (Mitra et al., 2014).
Adverse Effects on Reproductive Systems : Exposure to tributyltin chloride during puberty in rats indicated spermatogenic disorders, including decreased sperm counts and altered sperm motion parameters (Yu et al., 2003).
Safety And Hazards
Tributyllead chloride is classified as dangerous. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
tributyl(chloro)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Pb/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHDJVUUKFOFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Pb](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157910 | |
| Record name | Tributyllead chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyllead chloride | |
CAS RN |
13302-14-2 | |
| Record name | Tributylchloroplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13302-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyllead chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributylchlorolead | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributyllead chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)




